molecular formula C14H8ClN3O B13009927 2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-

2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-

Cat. No.: B13009927
M. Wt: 269.68 g/mol
InChI Key: FOPOHABXHKGISO-UHFFFAOYSA-N
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Description

8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that contains both pyrimidine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • Carbazonyloxy-based chalcones

Uniqueness

8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its specific structural features, which combine elements of both pyrimidine and carbazole. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H8ClN3O

Molecular Weight

269.68 g/mol

IUPAC Name

8-chloro-1,3-dihydropyrimido[4,5-a]carbazol-2-one

InChI

InChI=1S/C14H8ClN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6H,(H2,16,18,19)

InChI Key

FOPOHABXHKGISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1Cl

Origin of Product

United States

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